Cellulase

Übersicht

Beschreibung

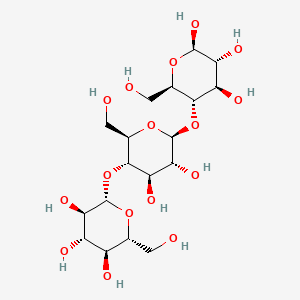

Beta-cellotriose is an oligosaccharide composed of three glucose units linked by beta-1,4-glycosidic bonds. . Beta-cellotriose is derived from the hydrolysis of cellulose, a major component of plant cell walls, and plays a significant role in various biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-cellotriose can be synthesized through enzymatic hydrolysis of cellulose using cellulase enzymes. The process involves breaking down cellulose into smaller oligosaccharides, including beta-cellotriose . Enzymatic hydrolysis is preferred due to its specificity and efficiency.

Industrial Production Methods: Industrial production of beta-cellotriose involves the use of microbial cellulases, which are enzymes produced by bacteria and fungi. These enzymes catalyze the hydrolysis of cellulose under controlled conditions, resulting in the production of beta-cellotriose and other oligosaccharides . The process typically involves fermentation, where microorganisms are cultured in bioreactors to produce cellulases, followed by the enzymatic hydrolysis of cellulose.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Beta-Cellotriose unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Enzymatische Hydrolyse unter Verwendung von Cellulasen.

Oxidation: Oxidierende Mittel wie Wasserstoffperoxid können verwendet werden, um Beta-Cellotriose zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid können Beta-Cellotriose zu seinen entsprechenden Alkoholen reduzieren.

Hauptprodukte, die gebildet werden:

Hydrolyse: Glucose und Cellobiose.

Oxidation: Oxidierte Oligosaccharide.

Reduktion: Reduzierte Oligosaccharide.

Wissenschaftliche Forschungsanwendungen

Beta-Cellotriose hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Eigenschaften und das Verhalten von Oligosacchariden zu untersuchen.

Biologie: Untersucht für seine Rolle im Stoffwechsel der Pflanzenzellwand und seine Wechselwirkungen mit Cellulasen.

Medizin: Für seine potenziellen präbiotischen Wirkungen untersucht, die das Wachstum von nützlichen Darmbakterien fördern.

5. Wirkmechanismus

Beta-Cellotriose übt seine Wirkungen hauptsächlich durch seine Wechselwirkungen mit Enzymen wie Cellulasen aus. Diese Enzyme erkennen und binden an Beta-Cellotriose und katalysieren seine Hydrolyse zu kleineren Zuckereinheiten. Die molekularen Ziele umfassen die aktiven Zentren von Cellulase-Enzymen, an denen die glykosidischen Bindungen von Beta-Cellotriose gespalten werden .

Ähnliche Verbindungen:

Cellobiose: Ein Disaccharid, das aus zwei Glucose-Einheiten besteht, die durch Beta-1,4-glykosidische Bindungen miteinander verbunden sind.

Cellotetraose: Ein Oligosaccharid, das aus vier Glucose-Einheiten besteht, die durch Beta-1,4-glykosidische Bindungen miteinander verbunden sind.

Einzigartigkeit von Beta-Cellotriose: Beta-Cellotriose ist aufgrund seiner spezifischen Struktur und Größe einzigartig, was es zu einer idealen Modellverbindung für die Untersuchung der Eigenschaften von Oligosacchariden macht. Seine drei Glucose-Einheiten bieten ein Gleichgewicht zwischen Einfachheit und Komplexität, das es Forschern ermöglicht, seine Wechselwirkungen mit Enzymen und anderen Molekülen im Detail zu untersuchen .

Wirkmechanismus

Beta-cellotriose exerts its effects primarily through its interactions with enzymes such as cellulases. These enzymes recognize and bind to beta-cellotriose, catalyzing its hydrolysis into smaller sugar units. The molecular targets include the active sites of cellulase enzymes, where the glycosidic bonds of beta-cellotriose are cleaved .

Vergleich Mit ähnlichen Verbindungen

Cellobiose: A disaccharide composed of two glucose units linked by beta-1,4-glycosidic bonds.

Cellotetraose: An oligosaccharide composed of four glucose units linked by beta-1,4-glycosidic bonds.

Uniqueness of Beta-cellotriose: Beta-cellotriose is unique due to its specific structure and size, which makes it an ideal model compound for studying the properties of oligosaccharides. Its three glucose units provide a balance between simplicity and complexity, allowing researchers to investigate its interactions with enzymes and other molecules in detail .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-CSHPIKHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] | |

| Record name | Cellulase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-54-8, 61788-77-0 | |

| Record name | Cellulase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cellulase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rayon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

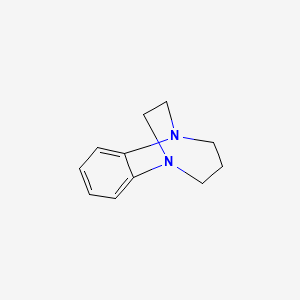

![(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-10-carbaldehyde](/img/structure/B1617744.png)